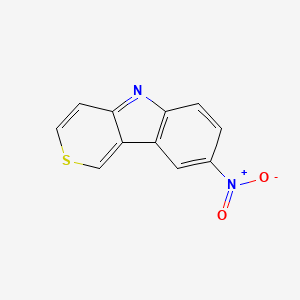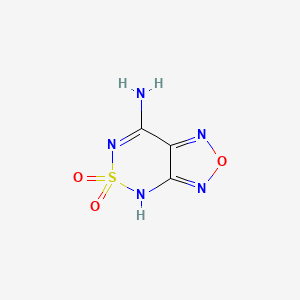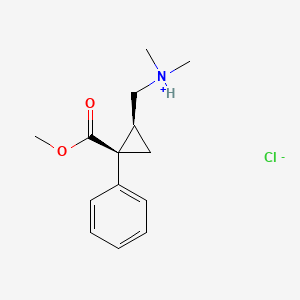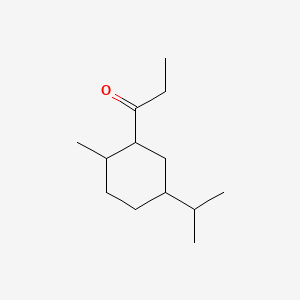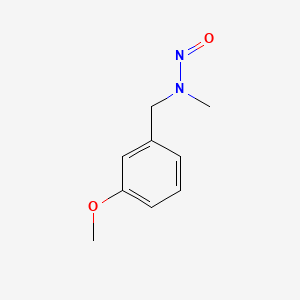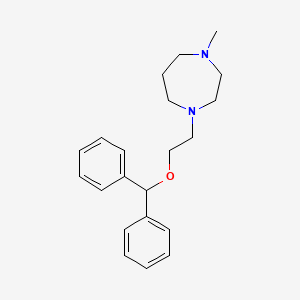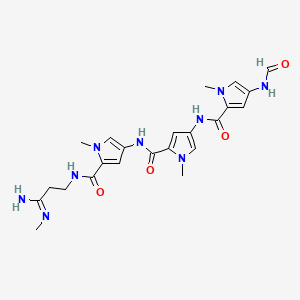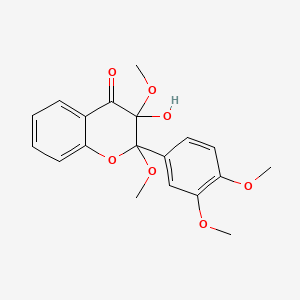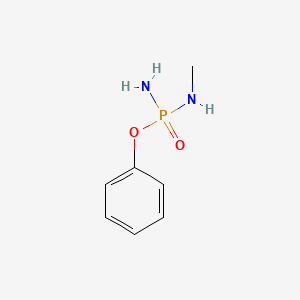
N-(Amino(phenoxy)phosphoryl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Amino(phenoxy)phosphoryl)methanamine is an organophosphorus compound with the molecular formula C7H11N2O2P. It is known for its unique structure, which includes a phosphoryl group bonded to an amino group and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino(phenoxy)phosphoryl)methanamine typically involves the reaction of phenyl methylphosphonate with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction parameters are closely monitored to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(Amino(phenoxy)phosphoryl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(Amino(phenoxy)phosphoryl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Amino(phenoxy)phosphoryl)methanamine involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-substituted aminomethanephosphonic acids
- Aminomethane-P-methylphosphinic acids
Comparison: N-(Amino(phenoxy)phosphoryl)methanamine is unique due to its specific combination of amino, phenoxy, and phosphoryl groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while N-substituted aminomethanephosphonic acids are known for their stability, this compound offers additional reactivity due to the presence of the phenoxy group .
Properties
CAS No. |
19213-03-7 |
|---|---|
Molecular Formula |
C7H11N2O2P |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
N-[amino(phenoxy)phosphoryl]methanamine |
InChI |
InChI=1S/C7H11N2O2P/c1-9-12(8,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,8,9,10) |
InChI Key |
HMRCLUSUSVRKGB-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(N)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



